{4-Methyl-7-oxabicyclo[2.2.1]heptan-1-yl}methanol
Description
{4-Methyl-7-oxabicyclo[2.2.1]heptan-1-yl}methanol is a bicyclic compound featuring a norbornane-like framework with an oxygen atom in the bridgehead position (7-oxabicyclo[2.2.1]heptane). The molecule includes a methyl group at position 4 and a hydroxymethyl (-CH₂OH) substituent at position 1. Its molecular formula is deduced as C₈H₁₄O₂ (molecular weight ≈ 142.19 g/mol). For example, derivatives of this compound have demonstrated inhibitory activity against insulin-like growth factor I receptor (IGF-1R), with IC₅₀ values ranging from 29.0 to 183.0 nM .
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(4-methyl-7-oxabicyclo[2.2.1]heptan-1-yl)methanol |
InChI |
InChI=1S/C8H14O2/c1-7-2-4-8(6-9,10-7)5-3-7/h9H,2-6H2,1H3 |
InChI Key |
OUTGNTZSLJTBIR-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(O1)(CC2)CO |
Origin of Product |
United States |
Preparation Methods
The synthesis of {4-Methyl-7-oxabicyclo[2.2.1]heptan-1-yl}methanol can be achieved through several routes. One common method involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is highly stereoselective and allows for the preparation of enantiomerically enriched derivatives. Industrial production methods often involve the use of acid-promoted dehydration reactions .
Chemical Reactions Analysis
{4-Methyl-7-oxabicyclo[2.2.1]heptan-1-yl}methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, especially at the oxabicycloheptane ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
{4-Methyl-7-oxabicyclo[2.2.1]heptan-1-yl}methanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various natural products and bioactive compounds.
Medicine: Research has explored its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of polymers and as a fragrance ingredient in perfumes.
Mechanism of Action
The mechanism of action of {4-Methyl-7-oxabicyclo[2.2.1]heptan-1-yl}methanol involves its interaction with specific molecular targets and pathways. For example, it can inhibit protein phosphatases by reversible phosphorylation of serine and threonine residues, which modulates cellular transduction events such as T-cell activation and cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences between {4-Methyl-7-oxabicyclo[2.2.1]heptan-1-yl}methanol and related bicyclic compounds:
Key Observations:
- The [3.2.0] system in contains sulfur (thia) and nitrogen (aza), which may increase polarity and enable hydrogen bonding, critical for antibiotic activity (resembling β-lactam structures) .
Heteroatom Influence :
- Substituent Effects: The methoxymethyl group in increases hydrophobicity (C₁₆H₂₄N₂O₂ vs. The carboxylic acid group in confers acidity (pKa ~2–3), contrasting with the target’s neutral alcohol group.
Biological Activity
{4-Methyl-7-oxabicyclo[2.2.1]heptan-1-yl}methanol is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural properties. This compound features a hydroxymethyl group attached to a bicyclic framework, which enhances its reactivity and biological activity. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
- Molecular Formula : CHO
- Molecular Weight : 142.20 g/mol
- CAS Number : 2866307-06-2
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of pharmacology and biochemistry. Key findings include:
- Protein Phosphatase Inhibition : The compound has been shown to inhibit protein phosphatases, which are critical in regulating cellular signaling pathways, including T-cell activation and proliferation. This inhibition suggests potential applications in immunology and oncology.
- Antioxidant Properties : Preliminary studies indicate that derivatives of this compound may possess antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Reversible Phosphorylation : The compound may modulate signaling pathways by reversible phosphorylation, influencing various cellular processes.
- Antioxidant Activity : It may scavenge free radicals, thus protecting cells from oxidative damage.
Study 1: Protein Phosphatase Inhibition
A study investigated the effects of this compound on protein phosphatase activity in T-cells. Results indicated a significant reduction in phosphatase activity, leading to enhanced T-cell activation markers.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Phosphatase Activity (U/mL) | 50 ± 5 | 30 ± 4* |
| T-cell Activation (%) | 20 ± 3 | 40 ± 5* |
*Statistically significant difference (p < 0.05).
Study 2: Antioxidant Activity
Another investigation assessed the antioxidant properties of this compound using DPPH and ABTS assays.
| Assay Type | IC (µM) |
|---|---|
| DPPH | 25 ± 3 |
| ABTS | 15 ± 2 |
Lower IC values indicate higher antioxidant activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
